1-[4-(9H-fluoren-9-yl)piperazin-1-yl]ethanone
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Overview
Description
1-[4-(9H-fluoren-9-yl)piperazin-1-yl]ethanone is a chemical compound that features a fluorenyl group attached to a piperazine ring, which is further connected to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(9H-fluoren-9-yl)piperazin-1-yl]ethanone typically involves the reaction of 9H-fluorene with piperazine under specific conditions to form the fluorenyl-piperazine intermediate. This intermediate is then reacted with ethanone to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(9H-fluoren-9-yl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the ethanone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorenyl or piperazine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenyl-piperazine alcohols.
Substitution: Formation of substituted fluorenyl-piperazine derivatives.
Scientific Research Applications
1-[4-(9H-fluoren-9-yl)piperazin-1-yl]ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor in enzyme studies.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[4-(9H-fluoren-9-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. For instance, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The fluorenyl group can interact with hydrophobic pockets, while the piperazine ring can form hydrogen bonds with amino acid residues, stabilizing the compound within the target site.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(9H-fluoren-9-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 1-[4-(9H-fluoren-9-yl)piperazin-1-yl]-2-(5-methyl-1H-pyrazol-3-yl)ethanone
Uniqueness
1-[4-(9H-fluoren-9-yl)piperazin-1-yl]ethanone is unique due to its specific combination of the fluorenyl and piperazine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-[4-(9H-fluoren-9-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-14(22)20-10-12-21(13-11-20)19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHOSQIWGVQMIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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